2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
Description
The compound 2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a heterocyclic molecule featuring a pyrido[1,2-c]pyrimidine core fused with a tetrahydro ring system. Key structural elements include:
- A 3-chlorobenzyl substituent at position 2, which may enhance lipophilicity and receptor binding.
- A 5-ethyl-1,2,4-oxadiazole moiety at position 4, known for improving metabolic stability and antimicrobial activity .
- A saturated bicyclic framework (5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine), which could influence molecular rigidity and pharmacokinetic properties.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-2-15-21-17(22-27-15)16-14-8-3-4-9-23(14)19(26)24(18(16)25)11-12-6-5-7-13(20)10-12/h5-7,10H,2-4,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWALFRMNMNIBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 443.89 g/mol. The structure consists of a pyrido-pyrimidine core substituted with a chlorobenzyl group and an oxadiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN5O4 |
| Molecular Weight | 443.89 g/mol |
| LogP | 4.7566 |
| Polar Surface Area | 54.673 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. The oxadiazole group is known for enhancing anti-inflammatory properties by modulating prostaglandin synthesis.
Anti-inflammatory Activity
Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory effects. For instance, compounds with oxadiazole scaffolds have shown inhibition of COX-I and COX-II enzymes with varying potency levels. In vitro studies demonstrate that the compound can reduce inflammation markers in cell cultures exposed to inflammatory stimuli .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar oxadiazole derivatives have been reported to possess antibacterial and antifungal properties. Studies indicate that modifications in the substituents can enhance the spectrum of activity against specific pathogens .
Anticancer Potential
Emerging research points towards the anticancer potential of compounds containing pyrido-pyrimidine frameworks. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Study 1: COX Inhibition
In a comparative study involving various oxadiazole derivatives, the compound was evaluated for its COX inhibitory activity. It exhibited an IC50 value suggesting moderate inhibition compared to standard anti-inflammatory drugs like Celecoxib. The selectivity index indicated that while it inhibits COX-II effectively, it maintains lower activity against COX-I, minimizing gastrointestinal side effects associated with traditional NSAIDs .
Case Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria found promising results. The compound demonstrated significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli strains, highlighting its potential as an antimicrobial agent in therapeutic applications .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to a class of heterocyclic compounds characterized by the presence of oxadiazole and pyrido-pyrimidine moieties. Its synthesis typically involves multi-step reactions that incorporate chlorobenzyl and ethyl groups into the oxadiazole framework.
Synthetic Route Overview
- Formation of Oxadiazole : The initial step often involves the condensation of appropriate precursors to form the oxadiazole ring.
- Pyrido-Pyrimidine Construction : Subsequent reactions introduce the pyrido-pyrimidine structure through cyclization processes.
- Functionalization : The final steps involve the introduction of substituents such as the 3-chlorobenzyl group.
Antimicrobial Properties
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. The presence of the oxadiazole moiety in this compound suggests potential efficacy against various bacterial and fungal strains. Studies have shown that similar compounds can inhibit microbial growth effectively .
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor. This enzyme plays a crucial role in leukotriene biosynthesis, which is involved in inflammatory responses. Thus, compounds with this activity could be developed into anti-inflammatory agents .
Anticancer Potential
Preliminary studies suggest that compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. The tetrahydropyrido-pyrimidine framework is known for its potential to interfere with cellular proliferation pathways .
Neuroprotective Effects
Recent research has pointed towards neuroprotective properties associated with pyrido-pyrimidine derivatives. These compounds may offer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .
Case Study 2: Anti-inflammatory Activity
In a molecular docking study aimed at evaluating the binding affinity of this compound to 5-lipoxygenase, results indicated a strong interaction profile suggesting its potential as an anti-inflammatory drug candidate. This finding warrants further experimental validation through in vitro and in vivo studies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Substituent Comparisons
Key Observations :
Core Structure and Physicochemical Properties
Table 2: Structural and Physical Comparisons
Key Observations :
- The pyrido[1,2-c]pyrimidine core in the target compound provides a rigid scaffold, which may favor selective receptor interactions compared to more flexible systems like pyrimido[1,6-a]azepine .
- High melting points in oxadiazole-containing analogs (e.g., ) suggest crystalline stability, which could pose formulation challenges for the target compound.
Antimicrobial Activity and SAR Insights
- Oxadiazole Moieties: The presence of 1,2,4-oxadiazole rings is strongly correlated with antimicrobial efficacy. For example, compounds with dual oxadiazole groups (as in ) show enhanced activity against Staphylococcus aureus compared to monofunctional analogs.
- Chlorobenzyl vs. Fluorobenzyl : The 3-chlorobenzyl group in the target compound may improve penetration through bacterial membranes compared to 4-fluorobenzyl (), though direct activity data is needed for confirmation.
- Ethyl Substitution : The 5-ethyl group on the oxadiazole ring likely balances lipophilicity and steric effects, optimizing interactions with microbial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
